3,5-Dimethylbenzhydrol
Description
Contextualizing 3,5-Dimethylbenzhydrol within Benzhydrol Chemistry Research
This compound is a specific derivative within the broader family of substituted benzhydrols. Its structure features a benzhydrol core with two methyl groups positioned at the 3 and 5 locations of one of the phenyl rings. The synthesis of this compound typically involves the reduction of its corresponding ketone, 3,5-dimethylbenzophenone. researchgate.net The precursor, 3,5-dimethylbenzophenone, has been the subject of computational and spectroscopic studies to understand its molecular structure, vibrational frequencies, and electronic properties. global-sci.comresearchgate.net These theoretical and experimental analyses of the precursor provide foundational knowledge for understanding the properties of this compound.
Research involving symmetrically dimethyl-substituted benzhydrols has explored their potential as antimicrobial agents. allenpress.comresearchgate.net A study investigating a series of mono- and di-methyl substituted benzhydrols and benzophenones screened them for activity against various Gram-positive and Gram-negative bacteria and two yeasts. allenpress.com While most of the tested benzhydrol and benzophenone (B1666685) derivatives showed some level of antimicrobial activity, the specific efficacy of the 3,5-dimethyl isomer is part of a larger investigation into structure-activity relationships within this class of compounds. allenpress.comresearchgate.net The substitution pattern of the methyl groups is known to introduce lipophilicity, which can influence the compound's interaction with microbial cell membranes. allenpress.com
Table 1: Physicochemical Properties of this compound and Related Precursor
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| This compound | 13389-72-5 | C₁₅H₁₆O | 212.29 |
Significance and Research Trajectories of Substituted Benzhydrol Frameworks
The substituted benzhydrol framework is of significant interest in chemical research due to its inherent reactivity and its presence in molecules of therapeutic importance. The hydroxyl group can be easily protonated, leading to the formation of a stabilized benzhydryl carbocation intermediate. yale.edu This reactivity is harnessed in various synthetic transformations.
One major research trajectory involves the use of benzhydrols as alkylating agents in Friedel-Crafts-type reactions. beilstein-journals.org They can react with a range of nucleophiles, including arenes, heteroarenes, and enolizable ketones, to form new carbon-carbon bonds. beilstein-journals.orgmdpi.com Studies have shown that benzhydrols, including those with electron-donating or electron-withdrawing groups, can effectively alkylate electron-rich aromatic compounds, often under catalysis by Brønsted or Lewis acids. mdpi.comrsc.org
In medicinal chemistry, the benzhydrol scaffold is a key structural motif. Research into benzhydrol derivatives has led to the synthesis of compounds with potential antituberculosis activity. scientific.netsu.ac.thresearchgate.net Synthetic strategies such as Fries rearrangement followed by ketone reduction have been employed to create libraries of substituted benzhydrols for biological screening. su.ac.thresearchgate.net Furthermore, the benzhydryl ether moiety is a component of various pharmacologically active molecules, and the isosteric replacement of this ether with a benzhydryl amino group has been explored in the design of selective dopamine (B1211576) transporter ligands. nih.gov
The electronic effects of substituents on the phenyl rings play a crucial role in the reactivity of benzhydrols. Studies on the synthesis of benzhydryl ethers from substituted benzhydrols have shown that electron-donating groups on the aromatic rings facilitate the reaction by stabilizing the carbocation intermediate, providing insight into the reaction mechanism. yale.edu The benzhydryl group is also utilized as a protecting group for alcohols in organic synthesis, valued for its stability and selective removal under specific conditions. yale.edu
Table 2: Selected Research Applications of the Substituted Benzhydrol Framework
| Research Area | Application / Significance | Key Findings | Citations |
|---|---|---|---|
| Catalysis & Synthesis | Friedel-Crafts Alkylating Agents | Benzhydrols serve as precursors to stabilized carbocations for C-C bond formation with arenes and heteroarenes. | beilstein-journals.orgmdpi.com |
| Medicinal Chemistry | Antimicrobial Agents | Methyl-substituted benzhydrols have been investigated for activity against bacteria and yeasts. | allenpress.comresearchgate.net |
| Medicinal Chemistry | Antituberculosis Agents | Benzhydrol derivatives have been designed and synthesized as potential new drugs to combat tuberculosis. | scientific.netsu.ac.thresearchgate.net |
| Medicinal Chemistry | Neurological Drug Scaffolds | The benzhydryl moiety is a key component in compounds designed as selective dopamine transporter ligands. | nih.gov |
| Synthetic Methodology | Protecting Groups | The benzhydryl group is used to protect alcohols during multi-step syntheses. | yale.edu |
| Mechanistic Studies | Probing Electronic Effects | The reactivity of substituted benzhydrols is used to study the influence of substituents on carbocation stability. | yale.edu |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3,5-Dimethylbenzophenone |
| 4,4'-Dimethylbenzhydrol |
| Benzhydrol |
| Benzophenone |
| 2-Amino-3,5-dimethyl-benzhydrol |
| 3-Bromo-3',5'-dimethylbenzhydrol |
| 4-hydroxy-α-(4ʹ-fluorophenyl) benzyl (B1604629) alcohol |
| 2,4,6-trihydroxy-3,5-dimethylbenzophenone |
| 3,4'-Dimethylbenzhydrol |
| 3'-Azetidinomethyl-3,5-dimethylbenzophenone |
| 4,4-dimethoxybenzhydrol |
| 4,4-dimethylbenzhydrol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,5-dimethylphenyl)-phenylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-8-12(2)10-14(9-11)15(16)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNXZUABMKSUBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374376 | |
| Record name | 3,5-Dimethylbenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13389-71-4 | |
| Record name | 3,5-Dimethylbenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,5 Dimethylbenzhydrol
Regioselective Synthetic Routes to 3,5-Dimethylbenzhydrol Precursors
Achieving high regioselectivity in the synthesis of 3,5-dimethylbenzophenone is a critical factor for the efficient production of this compound.
Grignard reactions are fundamental in forming carbon-carbon bonds and are a key strategy in synthesizing benzophenone (B1666685) analogs. leah4sci.com The synthesis of 3,5-dimethylbenzophenone can be accomplished by reacting 3,5-dimethylphenylmagnesium bromide with benzoyl chloride. This method is highly regioselective as the substitution pattern is determined by the starting materials. An alternative, though less direct, route involves the reaction of a Grignard reagent with benzonitrile (B105546) followed by hydrolysis. wm.edu However, the synthesis of the necessary Grignard reagent from 1-bromo-3,5-dimethylbenzene (B43891) can sometimes be challenging. wm.edu
Litiation offers another pathway for creating benzophenone analogs. The reaction of 3,5-dimethylphenyllithium (B8471337) with benzaldehyde, followed by oxidation of the resulting secondary alcohol, yields 3,5-dimethylbenzophenone. This method provides good regioselectivity, with the substitution pattern being defined by the organolithium reagent.
Friedel-Crafts acylation is a classic and effective method for synthesizing aryl ketones. uni-stuttgart.de The most direct Friedel-Crafts route to 3,5-dimethylbenzophenone involves the acylation of benzene (B151609) with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This approach ensures high regioselectivity. An alternative, the acylation of m-xylene (B151644) with benzoyl chloride, is less effective as it tends to produce a mixture of isomers, including 2,4- and 4,6-dimethylbenzophenone, due to the directing effects of the methyl groups. google.com
Table 1: Comparison of Synthetic Routes to 3,5-Dimethylbenzophenone
| Synthetic Route | Reactants | Catalyst/Conditions | Regioselectivity |
|---|---|---|---|
| Grignard Reaction | 3,5-Dimethylphenylmagnesium bromide + Benzoyl chloride | Anhydrous Ether | High |
| Lithiation | 3,5-Dimethylphenyllithium + Benzaldehyde, then Oxidation | Anhydrous Ether | High |
| Friedel-Crafts Acylation | Benzene + 3,5-Dimethylbenzoyl chloride | AlCl₃ | High |
Lithiation Strategies for Benzophenone Analogs
Stereocontrolled Reduction Pathways to this compound
Following the synthesis of 3,5-dimethylbenzophenone, the next crucial step is the reduction of the carbonyl group to a hydroxyl group to form this compound.
Asymmetric reduction of the prochiral 3,5-dimethylbenzophenone can produce enantioenriched this compound. This is often achieved through catalytic asymmetric hydrogenation. researchgate.net One of the most effective methods involves the use of ruthenium catalysts with chiral ligands, such as BINAP and chiral diamines. nih.gov For instance, the Noyori asymmetric hydrogenation reaction, which employs catalysts like trans-RuCl₂[(R)-xylbinap][(R)-diapen], is known for its high enantioselectivity in the reduction of various ketones. harvard.edu Another approach is asymmetric transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a chiral transition metal complex. researchgate.net
When other reducible functional groups are present in the precursor, chemoselective reduction of the carbonyl group is necessary. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and selectivity for aldehydes and ketones. It effectively reduces 3,5-dimethylbenzophenone to this compound in a protic solvent like methanol (B129727) or ethanol. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is less chemoselective.
Table 2: Common Reducing Agents for the Synthesis of this compound
| Reducing Agent | Solvent | Selectivity | Stereocontrol |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | High (Chemoselective for carbonyls) | Achiral |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | Low (Reduces many functional groups) | Achiral |
| Chiral Ru-catalysts (e.g., Noyori-type) | Isopropanol, Ethanol | High (Chemoselective for carbonyls) | High (Asymmetric) |
| Asymmetric Transfer Hydrogenation | Isopropanol/Formic Acid | High (Chemoselective for carbonyls) | High (Asymmetric) |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3,5-Dimethylbenzophenone |
| Benzophenone |
| 3,5-Dimethylphenylmagnesium bromide |
| Benzoyl chloride |
| 1-Bromo-3,5-dimethylbenzene |
| Benzonitrile |
| 3,5-Dimethylphenyllithium |
| Benzaldehyde |
| 3,5-Dimethylbenzoyl chloride |
| m-Xylene |
| Aluminum chloride |
| 2,4-Dimethylbenzophenone |
| 4,6-Dimethylbenzophenone |
| Benzene |
| Sodium borohydride |
| Methanol |
| Ethanol |
| Lithium aluminum hydride |
| Diethyl ether |
| Tetrahydrofuran (THF) |
| BINAP |
| Isopropanol |
Asymmetric Reduction Techniques
Novel and Green Synthetic Approaches to this compound
Modern synthetic chemistry increasingly prioritizes the development of environmentally benign and efficient reaction pathways. These "green" methods aim to reduce waste, minimize energy consumption, and utilize renewable resources and safer solvents. chiralpedia.com Approaches such as novel catalysis, multicomponent reactions, and biocatalysis are at the forefront of this movement. chiralpedia.comfrontiersin.orghilarispublisher.com However, the application of these advanced strategies specifically for the production of this compound has not been a focus of the studies available in the public domain.
Catalysis is a cornerstone of green chemistry, offering pathways that are more selective and less wasteful than stoichiometric reactions. chiralpedia.com Innovations include the development of novel catalyst platforms and the use of heterogeneous catalysts, such as zeolites, which simplify product purification and catalyst recycling. mdpi.comcsic.esmpg.de These catalysts are instrumental in key reactions like Friedel-Crafts acylations, which can produce benzophenone intermediates. mdpi.com For instance, a precursor to the target molecule, 3,5-dimethylbenzophenone, has been synthesized via methods like the carbonylative Suzuki Coupling. sc.edu However, a thorough search of the literature did not yield specific studies detailing innovative catalytic systems designed for the direct synthesis or reduction of precursors to this compound.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby reducing reaction time, resource consumption, and waste. frontiersin.orgnih.gov These one-pot reactions are celebrated for their high atom economy and are increasingly used in the synthesis of bioactive compounds and complex molecular scaffolds. researchgate.netum.edu.mt Despite the broad utility and advantages of MCRs, there is no specific mention in the surveyed literature of an MCR strategy being developed or employed for the synthesis of this compound.
Multicomponent Reaction Strategies
Analysis and Optimization of Synthetic Efficiency and Yield
The optimization of a synthetic route involves systematically adjusting reaction parameters—such as temperature, solvent, catalyst loading, and reactant concentration—to maximize product yield and purity while minimizing costs and environmental impact. While general principles for optimizing reactions, such as those involving benzophenone derivatives, are known, specific data relating to the synthesis of this compound is unavailable. doi.org Without established novel synthetic pathways for this compound in the literature, a detailed analysis of efficiency and yield is not possible.
Due to the absence of specific research data for the synthesis of this compound in the provided search results, the creation of data tables for catalytic performance, reaction yields, or optimization parameters is not feasible.
Mechanistic Investigations of 3,5 Dimethylbenzhydrol Transformations
Elucidation of Reaction Mechanisms for 3,5-Dimethylbenzhydrol
The chemical behavior of this compound is characterized by the reactivity of its secondary alcohol functional group, which is situated at a benzylic position. This structural feature allows for a variety of transformations, including oxidation, reduction, substitution, and elimination reactions, each proceeding through distinct mechanistic pathways.
Oxidation Pathways to Dimethylbenzophenone
The oxidation of this compound to its corresponding ketone, 3,5-dimethylbenzophenone, is a fundamental transformation. This process can be achieved using various oxidizing agents, with chromium-based reagents being particularly effective. For instance, chromium trioxide (CrO₃) in an appropriate solvent can facilitate this conversion. organic-chemistry.orgox.ac.uk
The reaction mechanism with chromium trioxide typically involves the formation of a chromate (B82759) ester intermediate. wikipedia.orglibretexts.org The alcohol oxygen of this compound attacks the chromium atom of CrO₃. This is followed by a proton transfer. The subsequent step involves the removal of a proton from the carbon bearing the hydroxyl group by a base (such as water or pyridine (B92270), if present), leading to the elimination of a reduced chromium species and the formation of the ketone. The presence of the two methyl groups on one of the phenyl rings does not significantly hinder this process, and in some contexts, similar structures are readily oxidized. wm.edu
A study on the oxidation of secondary alcohols to ketones using chromium trioxide provides a general mechanistic framework applicable to this compound. youtube.com
Table 1: Oxidation of this compound
| Oxidizing Agent | Product | Mechanistic Pathway |
|---|---|---|
| Chromium Trioxide (CrO₃) | 3,5-Dimethylbenzophenone | Formation of a chromate ester followed by elimination. wikipedia.orglibretexts.org |
Reduction Reactions to Hydrocarbon Derivatives
This compound can be reduced to the corresponding hydrocarbon, 1,1'-(methylenebis(3,5-dimethylbenzene)). A particularly effective method for this transformation involves the use of hypophosphorous acid (H₃PO₂) in the presence of iodine. researchgate.netresearchgate.netsemanticscholar.org This system generates hydrogen iodide (HI) in situ, which is the active reducing agent. researchgate.net
The mechanism for this reduction is believed to proceed through a carbocation intermediate. The first step is the protonation of the hydroxyl group by the acidic medium, followed by the loss of a water molecule to form a stable secondary benzylic carbocation. The presence of electron-donating methyl groups on the phenyl ring stabilizes this carbocation, facilitating its formation. The carbocation is then reduced by iodide ions. The hypophosphorous acid serves to regenerate the hydrogen iodide, allowing for the use of catalytic amounts of iodine. researchgate.netresearchgate.net The rate of reduction is influenced by the stability of the carbocation, with more stable carbocations leading to faster reactions. researchgate.netsci-hub.st
Table 2: Reduction of Benzhydrols using Hypophosphorous Acid and Iodine
| Substrate | Reaction Conditions | Product | Key Mechanistic Feature |
|---|
Nucleophilic Substitution Reactions
The hydroxyl group of this compound can be replaced by various nucleophiles in nucleophilic substitution reactions. Due to the benzylic nature of the alcohol, these reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.
Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water), leading to the formation of a stable secondary benzylic carbocation. This carbocation can then be attacked by a nucleophile. This Sₙ1 pathway is favored by the stability of the carbocation intermediate, which is enhanced by the two phenyl rings.
Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by a strong nucleophile in an Sₙ2 reaction. This pathway proceeds with an inversion of configuration at the chiral center, if applicable. dalalinstitute.comlibretexts.org A variety of nucleophiles, including halides, cyanide, and alkoxides, can be used in these reactions. researchgate.net
Table 3: Representative Nucleophilic Substitution Reactions of Benzhydrols
| Nucleophile | Reagent/Catalyst | Product Type |
|---|---|---|
| Halide (e.g., Cl⁻, Br⁻) | HX | Benzhydryl Halide |
| Alcohol (R'OH) | Acid Catalyst | Benzhydryl Ether |
| Thiol (R'SH) | Acid Catalyst | Benzhydryl Thioether |
This table is a generalized representation based on the reactivity of benzhydrols. dalalinstitute.comresearchgate.net
Dehydration and Elimination Mechanisms
The elimination of a water molecule from this compound results in the formation of an alkene, specifically 1,1'-(ethene-1,1-diyl)bis(3,5-dimethylbenzene). This dehydration reaction is typically catalyzed by strong acids, such as sulfuric acid or phosphoric acid, and often requires heat. saskoer.cayoutube.com
The mechanism of acid-catalyzed dehydration for a secondary alcohol like this compound can proceed through either an E1 or E2 pathway. saskoer.ca
In the E1 mechanism , the hydroxyl group is first protonated by the acid to form an alkyloxonium ion. aakash.ac.in This is followed by the departure of a water molecule, a good leaving group, to generate a stable secondary benzylic carbocation. A base, typically water or the conjugate base of the acid, then abstracts a proton from an adjacent carbon atom to form the double bond. saskoer.ca
The E2 mechanism involves a concerted process where a base removes a proton from a beta-carbon at the same time as the protonated hydroxyl group leaves. For secondary alcohols, the E1 pathway is generally more common, especially when a stable carbocation can be formed.
Table 4: Conditions for Alcohol Dehydration
| Alcohol Type | Typical Acid Catalyst | Temperature Range | Predominant Mechanism |
|---|---|---|---|
| Primary | Concentrated H₂SO₄ | High (e.g., 180°C) | E2 |
| Secondary | Concentrated H₂SO₄ or H₃PO₄ | Moderate (e.g., 100-140°C) | E1 |
This table provides general conditions for alcohol dehydration.
Photochemical Reactivity and Mechanisms
The photochemical behavior of this compound is influenced by its benzophenone-like chromophore. Upon absorption of ultraviolet light, the molecule is promoted to an excited electronic state. wm.edu For benzophenone (B1666685) and its derivatives, intersystem crossing from the initial singlet excited state (S₁) to the triplet excited state (T₁) is a highly efficient process.
The triplet state of benzophenone is known to undergo photoreduction in the presence of a hydrogen donor, forming a ketyl radical. wm.edu Similarly, this compound itself can act as a hydrogen donor.
A significant photochemical pathway for related compounds is the α-cleavage (Norrish Type I reaction). nih.gov For this compound, this would involve the homolytic cleavage of the carbon-carbon bond between the carbonyl group (if oxidized to the ketone) and one of the aromatic rings, or potentially the C-H bond at the benzylic position in the alcohol. A study on 3',5'-dimethoxybenzoin, which has a similar substitution pattern, found that α-cleavage occurs from the triplet state, generating radical species. nih.gov The presence of electron-donating groups, such as the methyl groups in this compound, can influence the stability of the resulting radicals and the efficiency of the cleavage process. nih.gov
Free Radical Mediated Transformations
Free radical reactions involving this compound can be initiated by photochemical means, as described above, or through the use of radical initiators. wikipedia.org The key intermediate in many of these transformations is the benzylic radical formed by the abstraction of the hydrogen atom from the hydroxyl-bearing carbon. This radical is stabilized by resonance with the two phenyl rings.
Once formed, this radical can undergo several reactions:
Dimerization: Two benzylic radicals can combine to form a pinacol-like dimer.
Reaction with Oxygen: In the presence of oxygen, the radical can react to form a peroxy radical, which can lead to further oxidation products. wm.edu
Hydrogen Abstraction: The radical can abstract a hydrogen atom from another molecule to regenerate a stable molecule. lkouniv.ac.in
The photochemical reduction of benzophenones in the presence of a hydrogen donor to form benzopinacol (B1666686) is a classic example of a free-radical coupling reaction. wm.edu While this compound is the product of such a reduction, its own radical chemistry is also of interest. The stability of the benzylic radical makes it a likely intermediate in various radical-mediated processes.
Kinetic and Thermodynamic Aspects of Reactions
The study of reaction kinetics and thermodynamics provides fundamental insights into the mechanisms of chemical transformations. For this compound, these investigations focus on the rates at which it undergoes reactions and the energy changes associated with these processes. Understanding these aspects is crucial for controlling reaction outcomes and optimizing synthetic procedures.
Kinetics of this compound Reactions
The kinetics of reactions involving this compound are influenced by several factors, including the nature of the reactants, the solvent, and the reaction temperature. The rate of a chemical reaction is quantified by the reaction rate constant (k), which is a key parameter in the rate law equation. photophysics.comwikipedia.org The rate law expresses the relationship between the reaction rate and the concentrations of the reactants. photophysics.com For a general reaction A + B → C, the rate law is often expressed as:
rate = k[A]m[B]n photophysics.com
where 'm' and 'n' are the orders of the reaction with respect to reactants A and B, respectively. photophysics.com These orders are determined experimentally and reflect the reaction mechanism. wikipedia.org
Studies on related benzhydrol systems indicate that steric hindrance can play a significant role in reaction kinetics. In the case of this compound, the methyl groups at the 3 and 5 positions of the phenyl ring can influence the approach of reactants, thereby affecting the reaction rate.
The activation energy (Ea) is another critical kinetic parameter, representing the minimum energy required for a reaction to occur. salempress.comsparkl.me It can be visualized as an energy barrier that reactants must overcome to be converted into products. salempress.com Reactions with lower activation energies tend to proceed more rapidly. savemyexams.com The relationship between the rate constant, activation energy, and temperature is described by the Arrhenius equation. Catalysts can increase the reaction rate by providing an alternative reaction pathway with a lower activation energy. sparkl.mesavemyexams.com
Thermodynamics of this compound Transformations
Thermodynamics governs the energy changes and spontaneity of a reaction. Key thermodynamic parameters include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The change in Gibbs free energy indicates whether a reaction is spontaneous (exergonic, ΔG < 0) or non-spontaneous (endergonic, ΔG > 0) under a given set of conditions. dalalinstitute.com
In the context of this compound transformations, thermodynamic control versus kinetic control can dictate the final product distribution when multiple reaction pathways are possible. dalalinstitute.com A kinetically controlled product is the one that forms the fastest (lower activation energy), while a thermodynamically controlled product is the most stable one (more negative ΔG). dalalinstitute.com The reaction conditions, particularly temperature, can often be adjusted to favor one product over the other. dalalinstitute.comdergipark.org.tr
For instance, in a hypothetical transformation of this compound to two different products, Product A and Product B, the energy profile might show that the activation energy for the formation of Product A is lower than that for Product B, making it the kinetic product. However, if Product B is thermodynamically more stable, it will be the favored product under conditions that allow for equilibrium to be reached (thermodynamic control). dalalinstitute.com
Table 1: Key Kinetic and Thermodynamic Parameters
| Parameter | Symbol | Description | Significance |
| Rate Constant | k | A proportionality constant relating the rate of a reaction to the concentration of reactants. wikipedia.org | A larger value of k indicates a faster reaction. savemyexams.com |
| Activation Energy | Ea | The minimum energy required for a reaction to occur. salempress.comsparkl.me | Lower activation energy leads to a faster reaction rate. savemyexams.com |
| Enthalpy Change | ΔH | The heat absorbed or released during a reaction at constant pressure. salempress.com | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |
| Entropy Change | ΔS | The change in the degree of disorder or randomness of a system. | A positive ΔS indicates an increase in disorder. |
| Gibbs Free Energy Change | ΔG | The energy available to do useful work in a reaction. dalalinstitute.com | A negative ΔG indicates a spontaneous reaction. dalalinstitute.com |
Table 2: Hypothetical Kinetic vs. Thermodynamic Product Distribution
| Control | Product Favored | Relative Activation Energy | Relative Product Stability | Typical Conditions |
| Kinetic | The one that forms faster dalalinstitute.com | Lower | Less Stable | Lower temperatures, shorter reaction times |
| Thermodynamic | The most stable product dalalinstitute.com | Higher | More Stable | Higher temperatures, longer reaction times |
A comprehensive understanding of both the kinetic and thermodynamic aspects of reactions involving this compound is essential for predicting and controlling the outcome of its chemical transformations.
Computational Chemistry and Theoretical Studies of 3,5 Dimethylbenzhydrol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electron distribution and energy of the system.
Hartree-Fock (HF) MethodsThe Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.nih.govIt provides a qualitative understanding of electronic structure and serves as the starting point for more advanced, correlated methods.github.ioHF calculations would determine the ground-state energy and molecular orbitals of 3,5-Dimethylbenzhydrol. However, like with DFT, specific published HF calculations detailing orbital energies and other parameters for this compound are not available.
Molecular Orbital Analysis
Analysis of the molecular orbitals (MOs), particularly the frontier orbitals, is crucial for understanding a molecule's reactivity and electronic transitions.
HOMO-LUMO Energy Profiling and Charge TransferThe Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them.scialert.netThe energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This analysis would reveal the potential for intramolecular charge transfer in this compound, but specific energy gap values and orbital plots are not available in existing research.
Prediction of Reactivity and Reaction Pathways
Computational chemistry provides powerful tools to predict the reactivity of molecules like this compound, offering insights into how and where chemical reactions are most likely to occur. These predictive models are crucial for understanding reaction mechanisms and designing new synthetic routes.
The reactivity of a molecule is fundamentally governed by the distribution of its electron density. Sites with high electron density are prone to attack by electrophiles (electron-seeking species) and are thus termed nucleophilic sites. Conversely, areas with low electron density are susceptible to attack by nucleophiles (nucleus-seeking species) and are known as electrophilic sites. vaia.commasterorganicchemistry.com
In this compound, the oxygen atom of the hydroxyl group, with its lone pairs of electrons, is a primary nucleophilic center. quora.com The aromatic rings, enriched with π-electrons, also exhibit nucleophilic character and are susceptible to electrophilic aromatic substitution. quora.com The carbon atom attached to the hydroxyl group is a significant electrophilic site due to the electron-withdrawing nature of the oxygen atom. libretexts.org Additionally, the carbon atoms within the benzene (B151609) rings that are bonded to the central carbon and the methyl groups can also exhibit electrophilic character. vaia.com
Computational methods such as Density Functional Theory (DFT) can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the electron density distribution, with red areas indicating high electron density (nucleophilic sites) and blue areas indicating low electron density (electrophilic sites). For benzophenone (B1666685) derivatives, electrostatic potential maps are instrumental in identifying these reactive sites for potential functionalization.
Table 1: Predicted Electrophilic and Nucleophilic Sites of this compound
| Site Type | Location on this compound | Rationale |
| Nucleophilic | Oxygen atom of the hydroxyl group | Presence of lone pair electrons. quora.com |
| Aromatic rings | High density of π-electrons. quora.com | |
| Electrophilic | Carbon atom bonded to the hydroxyl group | Polarization of the C-O bond. libretexts.org |
| Carbon atoms in the rings attached to the central carbon | Inductive effects and charge distribution. vaia.com |
Understanding the pathway of a chemical reaction requires the identification of the transition state, which is the highest energy point along the reaction coordinate. ims.ac.jp Modeling these transient structures is a significant challenge in computational chemistry but is essential for predicting reaction rates and mechanisms. rsc.orgmercuryconsortium.org
For reactions involving this compound, such as its oxidation to 3,5-dimethylbenzophenone or its role in catalytic cycles, transition state modeling can elucidate the step-by-step mechanism. Methods like the nudged elastic band (NEB) or more advanced techniques can be employed to locate the transition state structure between the reactant and product. ims.ac.jp These calculations provide the activation energy, which is a critical parameter for determining the feasibility and kinetics of a reaction.
Recent advancements in computational methods, including the use of machine learning potentials, are making the exploration of reaction energy surfaces and the identification of transition states more efficient. rsc.orgcecam.org For complex reactions, it's important to consider that a single transition state may lead to multiple products through post-transition state bifurcations. mercuryconsortium.org
Electrophilic and Nucleophilic Site Prediction
Simulation of Spectroscopic Parameters
Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which is invaluable for the characterization and identification of molecules like this compound. nih.govavcr.cz
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. spectroscopyonline.com Computational methods, particularly DFT, can calculate the harmonic vibrational frequencies of a molecule. readthedocs.iofaccts.de These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, show good agreement with experimental spectra. arxiv.org
For 3,5-dimethylbenzophenone, a related compound, DFT calculations using the B3LYP functional and a 6-31+G(d,p) basis set have been used to determine the ground state molecular geometries and harmonic vibrational frequencies. global-sci.comresearchgate.netresearchgate.net The calculated results were then used to simulate the infrared and Raman spectra, which showed good agreement with the observed spectra. global-sci.com Similar computational approaches can be applied to this compound to predict its vibrational spectra and aid in the assignment of experimental bands. ripublication.com
Table 2: Illustrative Predicted Vibrational Frequencies for a Benzhydrol-like Structure
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Corresponding Functional Group |
| O-H Stretch | ~3600 | Hydroxyl group |
| Aromatic C-H Stretch | ~3100-3000 | Benzene rings |
| Aliphatic C-H Stretch | ~2950-2850 | Methyl groups |
| C=C Aromatic Stretch | ~1600, 1500 | Benzene rings |
| C-O Stretch | ~1200 | Carbinol group |
Note: These are representative values and actual calculated frequencies for this compound would require specific computational analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation in organic chemistry. conicet.gov.ar Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule with high accuracy, aiding in spectral assignment and structure verification. d-nb.info The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. nih.gov
This method, often employed with DFT, calculates the magnetic shielding tensors for each nucleus in the molecule. nih.gov The chemical shifts are then determined by referencing these values to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of the prediction depends on the level of theory, the basis set used, and consideration of solvent effects. conicet.gov.arliverpool.ac.uk For complex molecules, considering a Boltzmann-weighted average of chemical shifts from multiple low-energy conformers can improve the accuracy of the prediction. d-nb.info
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Carbon Atom | Predicted Chemical Shift (ppm) (GIAO) |
| Carbinol Carbon (CH-OH) | ~75-85 |
| Aromatic C1 (ipso to CH-OH) | ~140-150 |
| Aromatic C2, C6 | ~125-130 |
| Aromatic C3, C5 (with methyl) | ~135-140 |
| Aromatic C4 | ~128-133 |
| Methyl Carbons | ~20-25 |
Note: These values are illustrative and based on general shifts for similar structures. Accurate predictions require specific GIAO calculations for this compound.
Vibrational Frequency Calculations (FT-IR, FT-Raman)
Non-Linear Optical Properties (NLO) Calculations
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. mdpi.com Computational chemistry plays a vital role in the prediction and understanding of the NLO properties of molecules. rsc.org
The key parameter for molecular NLO response is the first-order hyperpolarizability (β). global-sci.com DFT calculations can be used to compute this property. For molecules to exhibit significant NLO effects, they often possess a donor-π-acceptor structure that facilitates intramolecular charge transfer. While this compound itself may not be a strong NLO material, computational studies on related benzophenone derivatives have shown that they can be attractive molecules for future applications in non-linear optics. global-sci.com The introduction of specific electron-donating and electron-withdrawing groups can significantly enhance the hyperpolarizability. researchgate.net
Calculations of properties like the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) can provide a quantitative measure of a molecule's potential as an NLO material. tubitak.gov.tr
First-Order Hyperpolarizability (β₀)
There is no published research detailing the first-order hyperpolarizability (β₀) of this compound. This property, a measure of a molecule's ability to exhibit nonlinear optical behavior, is highly dependent on molecular structure and electron distribution. Theoretical calculations, typically employing quantum chemical methods like Density Functional Theory (DFT) or Hartree-Fock (HF) analysis, are required to predict this value. Such studies on this compound have not been identified.
Electric Dipole Moment and Polarizability
Similarly, specific computational data for the electric dipole moment and polarizability of this compound are absent from the reviewed literature. The electric dipole moment, a measure of the separation of positive and negative charges within a molecule, and polarizability, the ability of the electron cloud to be distorted by an external electric field, are fundamental molecular properties. While these are routinely calculated in computational chemistry studies, no such analysis has been reported for this compound.
Further ab initio and DFT studies are required to elucidate the electronic and nonlinear optical properties of this compound. Such research would provide valuable insights into its molecular behavior and potential for future applications.
Spectroscopic Data for this compound Not Publicly Available
A comprehensive search for advanced spectroscopic data for the chemical compound this compound has concluded that the specific experimental data required to construct a detailed scientific article is not available in publicly accessible scientific literature and databases. Efforts to locate proton (¹H NMR) and carbon-13 (¹³C NMR) nuclear magnetic resonance spectra, as well as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) vibrational spectroscopy data for this specific molecule were unsuccessful.
The planned article, intended to be structured around an advanced spectroscopic characterization of this compound, relied on the availability of detailed research findings and data tables for each specified analytical technique. This included in-depth analysis of chemical shifts, coupling constants, and two-dimensional NMR for structural elucidation, alongside functional group and molecular vibration analysis through vibrational spectroscopy.
While general principles of spectroscopy and data for analogous compounds such as 3,5-dimethylbenzophenone and other benzhydrol derivatives were found, the strict requirement for scientifically accurate and specific information solely on this compound could not be met. The generation of an article without this specific data would necessitate speculation and the use of information from related but distinct molecules, which would not adhere to the required standards of scientific accuracy and focus. Therefore, the creation of the requested article cannot be completed at this time.
Advanced Spectroscopic Characterization of 3,5 Dimethylbenzhydrol
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. msu.edu When a molecule like 3,5-Dimethylbenzhydrol is exposed to UV or visible light, its electrons can be promoted from a ground state to a higher energy orbital, a process known as electronic excitation. msu.edu The specific wavelengths of light absorbed correspond to the energy differences between these electronic states, providing valuable information about the molecule's structure, particularly its system of conjugated π-electrons. msu.edu
The UV spectrum of this compound is primarily dictated by the benzhydrol chromophore, which consists of two phenyl rings attached to a central carbon atom. The presence of these aromatic rings gives rise to characteristic π → π* transitions. uzh.ch These transitions involve the excitation of electrons from bonding (π) molecular orbitals to anti-bonding (π*) molecular orbitals. uzh.chtanta.edu.eg Aromatic compounds typically display several absorption bands in the UV region. For instance, benzene (B151609) itself shows a very strong absorption near 180 nm, a weaker one at 200 nm, and a group of much weaker, fine-structured bands around 254 nm. msu.edu
In this compound, the hydroxyl (-OH) group and the two methyl (-CH₃) groups act as substituents on the phenyl rings. These groups can influence the energy of the electronic transitions, causing shifts in the absorption maxima (λmax). Auxochromes like the -OH group, with their non-bonding electrons (n-electrons), can participate in n → π* transitions, which are typically weaker and occur at longer wavelengths than π → π* transitions. uzh.chtanta.edu.eg The methyl groups, through inductive effects, can also cause slight bathochromic shifts (shifts to longer wavelengths). tanta.edu.eg
The solvent used to dissolve the sample can also significantly affect the UV-Vis spectrum. Polar solvents can interact with the molecule's ground and excited states differently, leading to shifts in λmax. Generally, π → π* transitions experience a bathochromic (red) shift in polar solvents, while n → π* transitions undergo a hypsochromic (blue) shift. uomustansiriyah.edu.iq
Table 1: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Predicted λmax Range (nm) | Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Notes |
|---|---|---|---|
| π → π* | 220 - 280 | High (1,000 - 50,000) | Associated with the aromatic phenyl rings. The exact position and intensity are influenced by the methyl and hydroxyl substituents. |
Mass Spectrometry (MS) for Molecular Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uni-saarland.de For this compound (C₁₅H₁₆O), the molecular weight is 212.29 g/mol . In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙), which is a radical cation. uni-saarland.de The molecular ion for this compound would appear at an m/z value of approximately 212.
The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral molecules. uni-saarland.de The pattern of these fragments is highly dependent on the molecule's structure and can be used for identification. For alcohols, the molecular ion peak can be weak or even absent. libretexts.org
Common fragmentation pathways for benzhydrol derivatives include:
Alpha-Cleavage: The bond between the carbinol carbon and one of the phenyl rings can break. For benzhydrols, the most prominent fragmentation is often the loss of a phenyl group (C₆H₅, 77 Da) or a substituted phenyl group to form a stable acylium-type ion. libretexts.org In the case of this compound, this could involve the loss of a 3,5-dimethylphenyl radical or a phenyl radical.
Loss of Water: Dehydration, the elimination of a water molecule (H₂O, 18 Da), is a common fragmentation pathway for alcohols, leading to a peak at M-18. libretexts.org
Benzylic Cleavage: The stability of the resulting carbocations strongly influences the fragmentation pattern. libretexts.org The formation of the benzhydryl cation or a substituted benzhydryl cation is a key process.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 212 | [C₁₅H₁₆O]⁺˙ | Molecular Ion (M⁺˙) | Represents the intact ionized molecule. |
| 197 | [C₁₄H₁₃]⁺ | [M - CH₃]⁺ | Loss of a methyl group. |
| 194 | [C₁₅H₁₄]⁺˙ | [M - H₂O]⁺˙ | Loss of a water molecule from the molecular ion. libretexts.org |
| 183 | [C₁₃H₁₁O]⁺ | [M - C₂H₅]⁺ | Loss of an ethyl group, potentially through rearrangement. |
| 107 | [C₇H₇O]⁺ / [C₈H₁₁]⁺ | Benzyl-type or dimethylphenyl fragments | Cleavage of the C-C bond between the rings and the carbinol carbon. |
| 105 | [C₇H₅O]⁺ | Benzoyl cation | A common fragment in the mass spectra of benzoyl compounds. |
Challenges in Spectroscopic Characterization (e.g., Isomer Differentiation)
A significant challenge in the spectroscopic characterization of this compound is distinguishing it from its numerous positional isomers, such as 2,3-dimethylbenzhydrol, 3,4-dimethylbenzhydrol, or 4,4'-dimethylbenzhydrol. These isomers share the same molecular formula (C₁₅H₁₆O) and therefore have the same exact mass, making them indistinguishable by low-resolution mass spectrometry alone. nih.gov
While high-resolution mass spectrometry (HRMS) can confirm the elemental composition, it cannot differentiate between isomers. nih.gov The fragmentation patterns in EI-MS for these isomers are often very similar because they can produce many of the same fragment ions. nih.gov For example, the loss of a methyl group or a water molecule would be common to all dimethylbenzhydrol isomers. Subtle differences in the relative abundances of certain fragments might exist, but these can be difficult to interpret without pure reference standards for each isomer. ru.nl
Similarly, the UV-Vis spectra of these isomers are expected to be very similar. All isomers possess the same fundamental chromophore (two substituted phenyl rings). The positional differences of the methyl groups will cause only minor variations in the λmax and molar absorptivity values, which may not be sufficient for unambiguous identification, especially in a mixture.
Differentiating these isomers often requires a combination of techniques or more advanced methods:
Chromatography-Mass Spectrometry (e.g., GC-MS): By coupling mass spectrometry with a separation technique like gas chromatography, isomers can often be separated based on their different boiling points and interactions with the chromatographic column, allowing for individual analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for isomer differentiation. The chemical shifts and splitting patterns of the aromatic protons and carbons are highly sensitive to the substitution pattern on the benzene rings, providing a unique fingerprint for each isomer.
Therefore, while UV-Vis and standard MS provide crucial information, a definitive structural confirmation of this compound, especially when isomeric impurities are possible, necessitates the use of complementary analytical methods.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzene |
| 2,3-Dimethylbenzhydrol |
| 3,4-Dimethylbenzhydrol |
| 4,4'-Dimethylbenzhydrol |
| 3,5-Dimethylbenzophenone |
Synthetic Applications and Derivative Synthesis of 3,5 Dimethylbenzhydrol
3,5-Dimethylbenzhydrol as a Building Block in Complex Molecule Synthesis
This compound and its corresponding ketone, 3,5-dimethylbenzophenone, are valuable scaffolds in the synthesis of larger, more complex molecules. The dimethyl-substituted phenyl ring and the reactive benzhydryl core allow for strategic modifications and additions, making it a key intermediate in the assembly of intricate structures.
Research has shown that related benzophenone (B1666685) structures are integral to the synthesis of bioactive compounds and advanced materials. For instance, the 3',5'-dimethylbenzophenone moiety has been incorporated into analogs of phenstatin, a potent antimitotic agent, for structure-activity relationship (SAR) studies. google.com In a similar vein, 3,4,5-trimethoxy-3',5'-dimethylbenzophenone has been synthesized for evaluation in SAR analyses, highlighting the utility of the dimethylphenyl scaffold in medicinal chemistry. google.com
In the field of polymer chemistry, benzophenone derivatives are used as photoinitiators. Specifically, 2,5-dimethylbenzophenone, a structural isomer, has been employed as a photoenol precursor in photo-induced Diels-Alder reactions to create complex ABC triblock copolymers. mdpi.comresearchgate.net This application underscores the potential of the dimethylbenzophenone framework, and by extension, this compound after oxidation, as a building block for advanced functional materials. The synthesis of such complex structures often relies on the precise reactivity and structural characteristics offered by these building blocks.
Table 1: Examples of Complex Molecules Derived from Related Benzophenone Scaffolds
| Starting Scaffold | Resulting Complex Molecule/Application | Research Focus | Citation |
|---|---|---|---|
| 3',5'-Dimethylbenzophenone | Phenstatin Analogs | Medicinal Chemistry, SAR Studies | google.com |
| 2,5-Dimethylbenzophenone | ABC Triblock Copolymers | Polymer Chemistry, Materials Science | mdpi.comresearchgate.net |
| 3,5-Dimethylbenzophenone | Supramolecular Assemblies | Materials Science | sc.edu |
Derivatization Strategies for Functional Group Modification
Derivatization is a key process for altering the properties of a molecule by chemically modifying a specific functional group. nih.gov For this compound, the primary site for such modification is the secondary hydroxyl (-OH) group. This group can be transformed into a variety of other functionalities, enabling the synthesis of a wide array of derivatives with tailored chemical and physical properties. These strategies are fundamental for creating new compounds for various research applications.
The conversion of the hydroxyl group of this compound into an ether or an ester linkage is a common and powerful derivatization strategy.
Etherification: The synthesis of ethers from benzhydrols can be achieved through several methods. A common approach is the acid-catalyzed dehydration or the reaction with an alkylating agent under basic conditions (Williamson ether synthesis). organic-chemistry.org For diarylmethanols like this compound, specific methods have been developed to improve efficiency and yield. Catalytic methods using platinum on carbon (Pt/C) or palladium on carbon (Pd/C) have been reported for the etherification of diarylmethanols. scirp.orgscirp.org Another efficient method for creating symmetrical bis(benzhydryl)ethers involves using a catalytic amount of p-toluenesulfonyl chloride under solvent-free conditions. nih.gov Studies on the synthesis of benzhydryl ethers have indicated that electron-donating substituents on the aromatic rings, such as the methyl groups in this compound, can facilitate the reaction, likely by stabilizing the benzhydryl carbocation intermediate. yale.edu
Esterification: Esterification transforms the alcohol into an ester, which can serve as a protecting group or modify the molecule's biological activity. The reaction typically involves treating the alcohol with a carboxylic acid or an acyl derivative, such as an acyl chloride or anhydride. nih.gov For sterically hindered alcohols like this compound, standard Fischer esterification may be slow. More potent methods, such as the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are often employed. orgsyn.org The reaction of a closely related compound, 4,4'-dimethylbenzhydrol, with 3,5-dinitrobenzoyl chloride in the presence of pyridine (B92270) to yield the corresponding ester has been documented, demonstrating a viable pathway for the esterification of this compound. wiley-vch.de
Table 2: Common Reagents for Etherification and Esterification of Benzhydrols
| Reaction | Reagent/Catalyst | Conditions | Product Type | Citation |
|---|---|---|---|---|
| Etherification | p-Toluenesulfonyl chloride | Solvent-free, 110°C | Symmetrical Ether | nih.gov |
| Etherification | Platinum on Carbon (Pt/C) | Varies | Ether | scirp.orgscirp.org |
| Etherification | Benzyl (B1604629) Bromide, NaH | Basic (Williamson) | Benzyl Ether | organic-chemistry.org |
| Esterification | Carboxylic Acid, DCC, DMAP | Anhydrous solvent (Steglich) | Ester | orgsyn.org |
| Esterification | Acyl Chloride, Pyridine | Anhydrous solvent | Ester | wiley-vch.de |
| Esterification | SO₂F₂ | Room Temperature | Ester | organic-chemistry.org |
The hydroxyl group of this compound can be replaced by a halogen atom (Cl, Br) through nucleophilic substitution. This transformation is significant as the resulting benzhydryl halides are versatile intermediates for further synthetic manipulations, including nucleophilic substitutions and the formation of Grignard reagents.
The most common reagents for converting secondary alcohols to alkyl chlorides is thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct. For the synthesis of alkyl bromides, phosphorus tribromide (PBr₃) is frequently used. The reactivity of the benzhydryl system facilitates these reactions. For example, procedures for the conversion of various substituted benzhydrols, such as 3,3',5,5'-tetrachlorobenzhydrol and 3,3',5-trifluorobenzhydrol, into their corresponding chlorides using thionyl chloride have been reported. wiley-vch.deuni-muenchen.de Similarly, the synthesis of 3,3',5'-trichlorobenzhydryl bromide from the parent alcohol using PBr₃ has been demonstrated. wiley-vch.de These examples provide established protocols directly applicable to the halogenation of this compound.
Table 3: Common Reagents for the Halogenation of Alcohols
| Target Halide | Reagent | Typical Byproducts | General Applicability | Citation |
|---|---|---|---|---|
| Chloride (-Cl) | Thionyl Chloride (SOCl₂) | SO₂, HCl | Primary and Secondary Alcohols | wiley-vch.deuni-muenchen.de |
| Chloride (-Cl) | Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Primary and Secondary Alcohols | |
| Bromide (-Br) | Phosphorus Tribromide (PBr₃) | H₃PO₃ | Primary and Secondary Alcohols | wiley-vch.de |
| Bromide (-Br) | Hydrobromic Acid (HBr) | H₂O | Tertiary, Allylic, Benzylic Alcohols |
Introducing nitrogen-containing groups expands the chemical diversity and potential biological applications of the this compound scaffold. A primary method to achieve this involves a two-step sequence: oxidation of the alcohol to the corresponding ketone, followed by condensation with a primary amine or its derivative.
Step 1: Oxidation this compound can be oxidized to 3,5-dimethylbenzophenone using a variety of standard oxidizing agents. Common reagents for this transformation include chromic acid (H₂CrO₄, generated from CrO₃ or Na₂Cr₂O₇ in acid), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). The choice of oxidant depends on the desired reaction scale and sensitivity of other functional groups.
Step 2: Imine and Oxime Formation The resulting 3,5-dimethylbenzophenone possesses a carbonyl group that readily undergoes condensation reactions with primary amines to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product. scirp.orgresearchgate.net The synthesis of benzophenone imine from benzophenone is a well-established procedure. rsc.orgijcrt.org
Similarly, reaction of 3,5-dimethylbenzophenone with hydroxylamine (B1172632) (NH₂OH) yields the corresponding benzophenone oxime. orgsyn.orgnih.gov The formation of oximes is a robust reaction, often used for the characterization and purification of carbonyl compounds. scribd.com These nitrogen-containing derivatives, particularly imines, are important precursors for the synthesis of amines (via reduction) and various heterocyclic systems.
Table 4: Reagents for the Synthesis of Imines and Oximes from Ketones
| Starting Material | Reagent | Product | Citation |
|---|---|---|---|
| Ketone (R₂C=O) | Primary Amine (R'-NH₂) | Imine (R₂C=NR') | scirp.orgijcrt.org |
| Ketone (R₂C=O) | Hydroxylamine (NH₂OH·HCl) | Oxime (R₂C=NOH) | orgsyn.orgnih.gov |
| Ketone (R₂C=O) | Hydrazine (NH₂NH₂) | Hydrazone (R₂C=NNH₂) | |
| Ketone (R₂C=O) | Semicarbazide (NH₂NHCONH₂) | Semicarbazone (R₂C=NNHCONH₂) |
Halogenation Reactions
Preparation of Structurally Related Analogs and Isomers
The synthesis and study of structurally related analogs and isomers of this compound are crucial for understanding structure-activity relationships and for fine-tuning the properties of molecules for specific applications. Analogs can be prepared by modifying the substitution pattern on the aromatic rings or by altering the core structure.
Various isomers of dimethylbenzophenone, the oxidized precursor to dimethylbenzhydrol, have been synthesized and studied. These include, for example, 3,4-dimethylbenzophenone (B1346588) and other positional isomers. cdnsciencepub.com The synthesis of analogs with different substituents is also common. For instance, benzophenone derivatives with azetidinomethyl groups, such as 3'-Azetidinomethyl-3,5-dimethylbenzophenone and 4'-Azetidinomethyl-3,5-dimethylbenzophenone, have been prepared as they serve as important intermediates in organic synthesis. Furthermore, analogs containing halogens, such as 3,5-dichloro- and 3,5-difluoro-3',4',5'-trimethoxybenzophenone, have been synthesized to probe the effects of electronic modifications. google.com The synthesis of these analogs often involves multi-step sequences, such as Friedel-Crafts acylations or Grignard reactions, followed by reduction to the corresponding benzhydrols. nih.gov
Table 5: Structurally Related Analogs and Isomers of this compound
| Compound Name | Structural Difference from this compound | Method of Preparation (Precursor) | Citation |
|---|---|---|---|
| 3,4'-Dimethylbenzhydrol | Isomeric placement of one methyl group | Reduction of 3,4'-dimethylbenzophenone | |
| 4,4'-Dimethylbenzhydrol | Isomeric placement of both methyl groups | Reduction of 4,4'-dimethylbenzophenone | wiley-vch.de |
| 3'-Azetidinomethyl-3,5-dimethylbenzophenone | Addition of an azetidinomethyl group | Multi-step synthesis | |
| 3,3',5-Trifluorobenzhydrol | Replacement of methyl groups with fluorine | Grignard reaction | uni-muenchen.de |
| 3,5-Dimethylphenol | Replacement of the benzyl group with a hydroxyl group | Carbonylation, oxidation, and hydrolysis of xylene | google.com |
Application in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. rsc.org Aldehydes and ketones are very common substrates in many well-known MCRs, such as the Ugi and Passerini reactions. illinois.edu
Therefore, 3,5-dimethylbenzophenone, the oxidized form of this compound, is a potential candidate for use in such reactions. The Ugi four-component reaction (U-4CR) typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. illinois.edu A three-component version (U-3CR) omits the carboxylic acid. rsc.org
While the direct participation of 3,5-dimethylbenzophenone in an Ugi reaction is not extensively documented, the feasibility of using ketones in these reactions is well-established. However, steric hindrance can be a limiting factor. Research on the use of other substituted benzophenones, such as 2'-aminobenzophenone, in post-Ugi reactions has shown that the steric bulk of the phenyl groups can influence the reaction pathway and product distribution. mdpi.com This suggests that the sterically demanding nature of 3,5-dimethylbenzophenone might require carefully optimized reaction conditions or specific, less hindered co-reactants to achieve high yields in MCRs. Despite potential challenges, its application in MCRs represents a powerful strategy for the rapid generation of complex and diverse molecular libraries based on the this compound scaffold for drug discovery and other applications. nih.govbeilstein-journals.org
Catalytic Roles and Applications Involving 3,5 Dimethylbenzhydrol
3,5-Dimethylbenzhydrol Derived Ligands in Organometallic Catalysis
Organometallic catalysis utilizes complexes where a metal atom is bonded to organic ligands. The nature of the ligand is crucial as it can tune the catalyst's activity, selectivity, and stability. uni-muenchen.de Ligands derived from diarylmethanol structures, such as this compound, could potentially be employed in various catalytic systems. The steric and electronic properties of the two methyl-substituted phenyl rings can influence the coordination environment around a metal center.
Lewis acid catalysis is a fundamental concept where an electron-pair acceptor (the Lewis acid) activates a substrate, facilitating a chemical transformation. libretexts.org In organometallic chemistry, the metal center of a complex often functions as the Lewis acid. rsc.org The ligands surrounding the metal dictate its Lewis acidity and its interaction with substrates. For instance, rhodium-based complexes have been developed where the rhodium center acts as a Lewis acid, activating substrates through two-point binding for asymmetric reactions. rsc.org
While the development of polymer-based chiral ligands for easily recoverable and reusable Lewis acid catalysts is an area of significant research, srce.hr specific examples detailing the use of ligands directly derived from this compound in Lewis acid catalysis are not prominent in published literature. However, the general principle involves the synthesis of a ligand that can coordinate with a metal, which then acts as the catalyst. The benzhydryl structure could serve as a backbone for such a ligand.
Asymmetric catalysis focuses on the synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry. acs.orgnih.gov This is often achieved using a chiral catalyst, which can be a metal complex with a chiral ligand or an organocatalyst. researchgate.netanu.edu.au The synthesis of enantiomerically enriched diarylmethanols is a well-studied area, often involving the catalytic asymmetric addition of aryl groups to aldehydes. nih.govacs.org
Research has explored the use of various chiral ligands, such as those based on phosphor-amides sioc-journal.cn or β-hydroxysulfoximines, acs.orgorganic-chemistry.org to produce chiral diarylmethanols with high enantiomeric excess. Another approach is the desymmetrization of prochiral diarylmethanols through C-H activation, using a chiral ligand to control the stereochemistry. acs.org For example, a study on inherently chiral calixarenes incorporating a diarylmethanol structure showed their potential as organocatalysts in Michael addition reactions, although the enantioselectivity was modest. beilstein-journals.org
Despite the extensive research into the synthesis of chiral diarylmethanols, the use of ligands derived specifically from this compound in asymmetric catalysis is not extensively documented. The development of such a catalyst would involve creating a chiral derivative of this compound to act as the ligand.
Table 1: Examples of Catalytic Asymmetric Synthesis of Diarylmethanols
| Catalyst/Ligand Type | Reactants | Product Type | Achieved Enantiomeric Excess (ee) |
| Chiral Phosphoramide Ligand | Arylalkyl zincs, Aromatic aldehydes | Chiral Diarylmethanol | Up to 94% |
| β-Hydroxysulfoximines | Diethylzinc/Diphenylzinc, Aromatic aldehydes | Arylphenylmethanol | Up to 93% |
| Chiral N-sulfinyl Ligand | Diarylmethanol, Terminal alkyne | Chiral Alkynylated Diarylmethanol | High |
| Inherently Chiral Calix nih.govarene | 2-Cyclohexen-1-one, Thiophenol | Chiral Michael Adduct | 23% |
This table presents data on the synthesis of chiral diarylmethanols using various catalytic systems, illustrating common approaches in the field. sioc-journal.cnorganic-chemistry.orgacs.orgbeilstein-journals.org
Lewis Acid Catalysis
Participation in Reaction Mechanisms as an Intermediate or Catalyst Precursor
A catalyst precursor is a stable compound that is converted into the active catalyst under reaction conditions. mdpi.com A reactive intermediate is a short-lived, high-energy molecule that is formed during a reaction and proceeds to react further to form the final product. nih.gov
The 3,5-dimethylbenzhydryl moiety can be considered in both contexts. The corresponding ketone, 3,5-dimethylbenzophenone, can be reduced to this compound. For instance, ruthenium and rhodium complexes have been used to catalyze the transfer hydrogenation of substituted benzophenones to their corresponding benzhydrols. rsc.orgmdpi.com
Conversely, the benzhydrol can be a precursor in reactions. Copper-catalyzed amination reactions have been developed using benzhydrol derivatives and sulfonamides to produce diarylamines under homogeneous "borrowing hydrogen" conditions. academie-sciences.fr In this process, the alcohol is temporarily oxidized to the corresponding ketone in situ, which then reacts with the amine.
The formation of the 3,5-dimethylbenzhydryl cation is a key step in potential reaction mechanisms. Carbocations are classic reactive intermediates in organic chemistry, notably in SN1 reactions and Friedel-Crafts alkylations. libretexts.orgwikipedia.orgmasterorganicchemistry.com Studies on the solvolysis of benzhydryl derivatives have provided extensive data on the stability and reactivity of the resulting benzhydryl cations. uni-muenchen.desrce.hrresearchgate.net The two electron-donating methyl groups on the phenyl rings would be expected to stabilize the positive charge on the central carbon atom of the 3,5-dimethylbenzhydryl cation. While this cation is a plausible intermediate, its direct and sustained involvement in a catalytic cycle is not a widely reported phenomenon.
Heterogeneous Catalysis Systems
Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, a common example being a solid catalyst with liquid or gaseous reactants. researchgate.net These systems are highly valued in industry for their ease of separation from the product stream and potential for reusability. acs.org Common solid supports for heterogeneous catalysts include zeolites, metal-organic frameworks (MOFs), and various oxides. nih.gov
The development of heterogeneous catalysts can involve immobilizing a molecular catalyst onto a solid support. nih.govnih.govrsc.orgmdpi.com This approach aims to combine the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. For example, metal nanoparticles can be immobilized on surfaces modified with specific organic molecules to create versatile catalysts for reactions like hydrogenation. nih.gov
While there is extensive research on heterogeneous catalysis for a wide range of transformations, including biodiesel production academie-sciences.fr and Friedel-Crafts reactions, researchgate.netuni-stuttgart.de there is no significant body of literature describing the use of this compound as a component for creating heterogeneous catalytic systems. A hypothetical application could involve anchoring a derivative of this compound onto a support material, which could then be used to coordinate with a metal species to form a solid-supported catalyst.
Green Chemistry Principles in Catalytic Applications
Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sioc-journal.cn Catalysis is a fundamental pillar of green chemistry because catalysts, by definition, are not consumed in the reaction and can facilitate transformations with high efficiency and selectivity, often under milder conditions. beilstein-journals.orggrafiati.com
The key principles of green chemistry relevant to catalytic applications involving a compound like this compound would include:
Catalysis: Using catalytic rather than stoichiometric reagents increases atom economy and reduces waste. A process employing a catalyst derived from this compound would align with this principle.
Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are often superior in this regard compared to stoichiometric ones.
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized. Catalytic processes that can operate in greener solvents like water, or under solvent-free conditions, are preferred.
Energy Efficiency: Catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures, thereby saving energy.
The development of reusable heterogeneous catalysts or the use of biocatalysts (enzymes) are prominent strategies in green chemistry. beilstein-journals.orgrsc.org While specific green chemistry applications for this compound are not detailed in the literature, any catalytic system derived from it would be evaluated based on these principles to gauge its environmental sustainability.
Role in Materials Science and Engineering
Precursor in Polymer Synthesis
While not typically used as a direct monomer, derivatives of the 3,5-dimethylphenyl methane (B114726) core, structurally related to 3,5-Dimethylbenzhydrol, serve as crucial building blocks for high-performance polymers. These precursors are instrumental in synthesizing advanced poly(ester-imide)s and poly(thio-phenylene)s with desirable properties.
Detailed research findings show that di-functionalized derivatives, such as bis(4-amino-3,5-dimethyl phenyl) methane compounds, are employed in polycondensation reactions to create thermally stable and highly soluble polymers. ijsrst.comijsrst.com For example, a series of poly(ester-imide)s were synthesized using bis(4-amino-3,5-dimethyl phenyl) 4ʹ-bromophenyl methane as a key monomer. ijsrst.com The resulting polymers exhibited excellent thermal stability, with 10% weight loss temperatures (Td10%) ranging from 380–471°C, and high glass transition temperatures (Tg) between 245–306°C. ijsrst.comijsrst.com Crucially, these polymers were amorphous and demonstrated excellent solubility in a wide range of common organic solvents, a property attributed to the bulky structure imparted by the 3,5-dimethylphenyl groups which disrupts regular chain packing. ijsrst.comijsrst.com
Similarly, poly(thio-2,6-dimethyl-1,4-phenylene) has been successfully synthesized through the oxidative polymerization of bis(3,5-dimethylphenyl) disulfide. oup.com The resulting polymer is amorphous and soluble in common organic solvents, with properties more akin to poly(oxy-2,6-dimethyl-1,4-phenylene) (PPO) than to the less soluble poly(thio-1,4-phenylene) (B8820816) (PPS). oup.com The introduction of the dimethylphenyl units is key to achieving a high molecular weight, soluble, and processable material. oup.com
These examples underscore the role of the 3,5-dimethylphenyl moiety in designing processable high-performance polymers by enhancing solubility and maintaining high thermal stability.
Table 1: Polymers Synthesized from 3,5-Dimethylphenyl Derivatives
| Polymer Type | Precursor Derivative | Glass Transition Temp. (Tg) | Thermal Degradation (Td10%) | Key Properties |
|---|---|---|---|---|
| Poly(ester-imide) | bis(4-amino-3,5-dimethyl phenyl) 4ʹ-bromophenyl methane | 245–306°C ijsrst.comijsrst.com | 380–471°C ijsrst.comijsrst.com | Thermally stable, organosoluble, amorphous ijsrst.comijsrst.com |
| Poly(ester-imide) | bis(4-amino-3,5-dimethyl phenyl) 4'-methoxy naphthyl methane | Not specified | High Td10% value internationaljournalcorner.com | Thermally stable, high char yield internationaljournalcorner.com |
| Poly(thio-2,6-dimethyl-1,4-phenylene) | bis(3,5-dimethylphenyl) disulfide | Not specified | Not specified | Amorphous, soluble in organic solvents oup.com |
| DOPO-containing Poly(2,6-dimethyl-1,4-phenylene oxide) | 6-(bis(4-Hydroxy-3,5-dimethylphenyl)(phenyl)methyl)dibenzo[c,e] ijsrst.commdpi.comoxaphosphinine 6-oxide | Not specified | Not specified | Synthesized via oxidative coupling polymerization mdpi.com |
Applications in Organic Electronics
The field of organic electronics leverages the tunable properties of carbon-based materials for applications such as organic light-emitting diodes (OLEDs) and organic solar cells. nih.govpageplace.de Derivatives of the 3,5-dimethylphenyl structure are explored as components in these devices, particularly as host materials in the emissive layer of OLEDs. ossila.com
Bipolar host materials are crucial for achieving efficient and stable OLEDs, as they facilitate balanced injection and transport of both holes and electrons. ossila.com A prominent example is 3,5-bis(3-(carbazol-9-yl)phenyl)pyridine (35DCzPPy), which combines an electron-donating carbazole (B46965) unit with an electron-accepting pyridine (B92270) core. ossila.com The specific 3,5-disubstitution pattern on the central pyridine ring is a key design feature. This substitution pattern, related to the core structure of this compound, helps to create a three-dimensional, bulky molecule. This steric hindrance prevents the planar chromophores from packing too closely, which can otherwise lead to detrimental excimer formation and a reduction in electroluminescence efficiency and color purity. nih.gov
The integration of such bulky, non-planar structures is a common strategy to develop efficient deep-blue emitters for OLEDs, where preventing intermolecular interactions is particularly challenging. nih.gov While direct use of this compound is not reported, its structural motif—specifically the 3,5-dimethylphenyl group—is a recognized building block for creating the necessary steric bulk in advanced OLED materials. ossila.com Research on pyrazoloquinoline derivatives for OLEDs also highlights the importance of modifying molecular structures to enhance thermal properties and device performance. mdpi.com
Table 2: 3,5-Disubstituted Phenyl Derivatives in Organic Electronics
| Compound | CAS Number | Role/Application | Key Structural Feature |
|---|---|---|---|
| 3,5-bis(3-(carbazol-9-yl)phenyl)pyridine (35DCzPPy) | 1013405-25-8 | Bipolar host material for OLEDs ossila.com | 3,5-disubstituted pyridine core with bulky carbazole groups ossila.com |
| 3'-Azetidinomethyl-3,5-dimethylbenzophenone | Not Available | Structural analog for materials development | 3,5-dimethylbenzophenone core |
Integration into Advanced Functional Materials
Advanced functional materials are designed for specific applications ranging from catalysis to sensing and gas storage. Metal-Organic Frameworks (MOFs) are a prominent class of such materials, constructed from metal ions or clusters linked together by organic molecules (linkers). researchgate.netwikipedia.org The modular nature of MOFs allows for their properties, such as pore size and chemical functionality, to be precisely tuned by choosing appropriate organic linkers. researchgate.netnih.gov
Given its structure, this compound is a potential candidate for use as a functional organic linker in MOF synthesis. The hydroxyl group can coordinate with metal centers, while the two bulky 3,5-dimethylphenyl groups can act as struts, defining the pore structure of the resulting framework. The incorporation of such a bulky, asymmetric linker could lead to the formation of MOFs with complex, non-interpenetrating pore structures, which are desirable for applications in gas separation and storage. wikipedia.org
Furthermore, the 3,5-dimethylphenyl moiety can be functionalized to introduce specific catalytic or sensing sites within the MOF. For example, MOFs have been designed as nanoreactors that mimic enzymatic cascades. nih.gov A layered MOF built with metalloporphyrin linkers was used to host gold nanoparticles, creating a system that could catalyze the oxidation of glucose and 3,3′,5,5′-tetramethylbenzidine. nih.gov Integrating a this compound-based linker could similarly serve to create specific active sites or control the environment within the pores for targeted chemical transformations. zelikin-lab.comnanogune.euresearchgate.net While direct integration of this compound into a MOF is not widely documented, the principles of MOF design strongly suggest its potential as a valuable building block. researchgate.netrsc.org
Structure-Property Relationships in Materials Contexts
The relationship between a molecule's structure and the macroscopic properties of a material is a central theme in materials science. ubc.caresearchgate.net Even minor changes to a molecule's chemical structure can lead to significant differences in the performance of the resulting material. ubc.carsc.org For this compound, its specific structural features directly dictate its influence on material properties.
Steric Hindrance and Solubility : The two methyl groups on each phenyl ring create significant steric bulk. In a polymer chain, this bulkiness disrupts intermolecular packing and prevents the chains from aligning in a crystalline lattice. oup.com This leads to an amorphous morphology, which is directly responsible for the enhanced solubility of polymers derived from its structural analogs, as seen in poly(ester-imide)s and poly(thio-phenylene)s. ijsrst.comijsrst.comoup.com
Conformational Flexibility and Thermal Properties : The benzhydrol core allows for rotational freedom of the phenyl rings. This conformational flexibility, combined with the bulky side groups, influences the glass transition temperature (Tg) of polymers. The rigid phenyl rings and the stable C-C backbone contribute to high thermal degradation temperatures, making these materials suitable for high-performance applications. ijsrst.cominternationaljournalcorner.com
Electronic Effects and Optical Properties : In the context of organic electronics, the substitution pattern on the aromatic rings is critical. The 3,5- (meta) positioning of the methyl groups influences the electronic distribution within the molecule differently than other substitution patterns. This tuning of electronic properties, along with the steric effects that prevent quenching, is essential for designing efficient light-emitting materials for OLEDs. ossila.comnih.gov
Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict these structure-property relationships. taylorfrancis.comcardiff.ac.uk Such studies can model how the steric and electronic effects of substituents, like the 3,5-dimethyl groups, will alter the properties of a material before synthesis, accelerating the design of new functional materials. researchgate.net
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
